molecular formula C21H36FO2P B8114592 methyl arachidonyl fluorophosphonate

methyl arachidonyl fluorophosphonate

Cat. No.: B8114592
M. Wt: 370.5 g/mol
InChI Key: KWKZCGMJGHHOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl arachidonyl fluorophosphonate, also known as this compound, is a synthetic compound with the molecular formula C21H36FO2P. It is a selective, active site-directed, irreversible inhibitor of cytosolic phospholipase A2 (cPLA2) and Ca2±independent phospholipase A2 (iPLA2). This compound is also a potent inhibitor of fatty acid amide hydrolase (FAAH) and anandamide amidase .

Chemical Reactions Analysis

methyl arachidonyl fluorophosphonate undergoes several types of chemical reactions, including:

Scientific Research Applications

methyl arachidonyl fluorophosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl arachidonyl fluorophosphonate involves the irreversible inhibition of cPLA2 and iPLA2 by covalently modifying the active site of these enzymes. This inhibition prevents the release of arachidonic acid from membrane phospholipids, thereby reducing the production of pro-inflammatory eicosanoids. Additionally, the compound inhibits FAAH, leading to increased levels of endocannabinoids like anandamide, which have analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

methyl arachidonyl fluorophosphonate is unique due to its dual inhibitory action on both cPLA2 and iPLA2, as well as its potent inhibition of FAAH. Similar compounds include:

These comparisons highlight the unique properties of this compound in terms of its selectivity and potency as an inhibitor of key enzymes involved in inflammation and pain pathways.

Properties

IUPAC Name

1-[fluoro(methoxy)phosphoryl]icosa-5,8,11,14-tetraene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22,23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKZCGMJGHHOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36FO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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